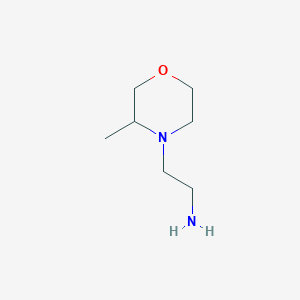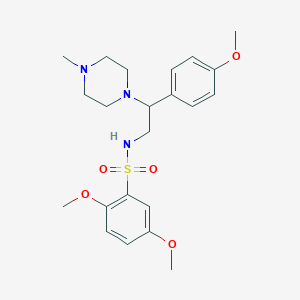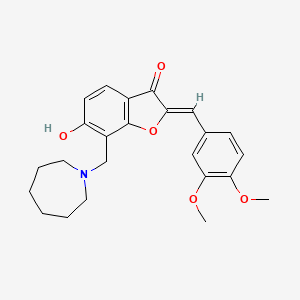
2-(3-Methylmorpholin-4-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(3-Methylmorpholin-4-yl)ethan-1-amine” is a chemical compound with the CAS Number: 1154940-86-9 . It has a molecular weight of 144.22 . The compound is typically stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The molecular formula of “2-(3-Methylmorpholin-4-yl)ethan-1-amine” is C7H16N2O . The InChI code for this compound is 1S/C7H16N2O/c1-7-6-10-5-4-9(7)3-2-8/h7H,2-6,8H2,1H3 .Physical And Chemical Properties Analysis
“2-(3-Methylmorpholin-4-yl)ethan-1-amine” is a pale-yellow to yellow-brown liquid . It has a molecular weight of 144.22 .Wissenschaftliche Forschungsanwendungen
Condensing Agent in Synthesis
2-(3-Methylmorpholin-4-yl)ethan-1-amine and related compounds have been explored as effective condensing agents in chemical synthesis. For example, Kunishima et al. (1999) reported the use of a related compound, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride, as a condensing agent for the formation of amides and esters. This compound is synthesized by coupling 2-chloro-4,6-dimethoxy-1,3,5-triazine and N-methylmorpholine, demonstrating its utility in facilitating condensation reactions under atmospheric conditions without the need for drying solvents (Kunishima et al., 1999).
Vapor Pressure Studies
In the study of amines' vapor pressures, compounds similar to 2-(3-Methylmorpholin-4-yl)ethan-1-amine have been analyzed. Razzouk et al. (2009) investigated the vapor pressures of various amines, including 1-methylmorpholine. Their work provides crucial data for understanding the physical properties of these amines across different temperature and pressure ranges, which is essential for applications in process engineering and material sciences (Razzouk et al., 2009).
Computational Chemistry
In computational chemistry, the study of amine compounds like 2-(3-Methylmorpholin-4-yl)ethan-1-amine is relevant for understanding molecular interactions. Cornell et al. (1993) applied a new restrained electrostatic potential fit charge model to analyze conformational energies in simple amines, which can provide insights into the behavior of similar compounds in different environments (Cornell et al., 1993).
Photosensitized Oxyimination
Patra et al. (2021) explored the use of 1,2-aminoalcohol motifs, structurally related to 2-(3-Methylmorpholin-4-yl)ethan-1-amine, in the synthesis of high-value organic molecules. They described a metal-free photosensitization protocol for introducing both amine and alcohol functionalities into alkene feedstocks, demonstrating the compound's potential in synthetic organic chemistry (Patra et al., 2021).
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin corrosion/burns/eye damage and may cause respiratory irritation . The compound is considered dangerous with hazard statements including H302, H314, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
2-(3-methylmorpholin-4-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-7-6-10-5-4-9(7)3-2-8/h7H,2-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRYVGKRXDTOBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylmorpholin-4-yl)ethan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Oxa-5-azaspiro[3,5]nonane oxalate](/img/structure/B2976254.png)
![1-(2,3-Dihydro-benzo[1,4]dioxin-6-YL)-2-phenyl-ethylamine hydrochloride](/img/structure/B2976255.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)ethanone](/img/structure/B2976259.png)
![4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpyrimidine](/img/structure/B2976260.png)

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2976263.png)
![8-(1-Benzothiophene-2-carbonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2976264.png)
![N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2976265.png)

![1-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline](/img/structure/B2976272.png)

![Ethyl 2-[[4-[4-[(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2976274.png)
